2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile
Overview
Description
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Mechanism of Action
Target of Action
The compound 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile, a derivative of thiazole, has been found to exhibit diverse biological activities . Thiazoles are known to interact with various targets, including enzymes like UDP-N-acetylmuramate/L-alanine ligase , and are involved in a wide range of biological processes .
Mode of Action
The mode of action of thiazole derivatives is often characterized by their interaction with their targets. For instance, some thiazole derivatives have been found to act as antagonists against the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction can lead to changes in the function of the target, which can result in various biological effects .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, they have been found to play a role in the regulation of central inflammation and can also be used to control brain inflammation process . Moreover, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Result of Action
The result of the action of this compound can vary depending on the specific target and biological context. Thiazole derivatives have been found to exhibit a range of biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Cellular Effects
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Molecular Mechanism
Thiazole derivatives have been reported to have binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Dosage Effects in Animal Models
Thiazole derivatives have been reported to have cytotoxic activity on human tumor cell lines .
Metabolic Pathways
Thiazole derivatives have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Transport and Distribution
Thiazole derivatives have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Subcellular Localization
Thiazole derivatives have been reported to have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile typically involves the cyclization of acyclic precursors. One common method is the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another approach involves the use of nucleophilic substitution reactions with various electrophiles in the presence of a base such as LiH .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale cyclization reactions using reagents like POCl3, PCl5, and other phosphorylating agents . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer activities.
4-Methylthiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Thiazole-4-carboxamide: Studied for its potential anti-inflammatory and antiviral properties.
Uniqueness
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, a thiazole ring, and a nitrile group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S2/c1-4-5(10-3-2-7)11-6(8)9-4/h3H2,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHFYHGWZWEWBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)SCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000933-55-0 | |
Record name | 2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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